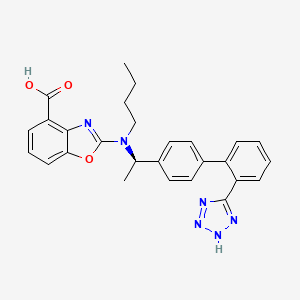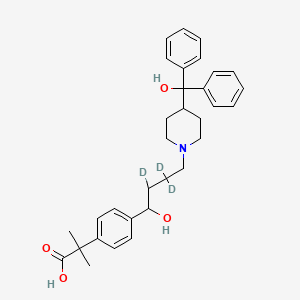![molecular formula C19H23N5O5 B12400766 (2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base linked to a sugar moiety, and a methoxyphenyl group. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, medicinal chemistry, and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol typically involves multiple steps, including the formation of the purine base, the attachment of the sugar moiety, and the introduction of the methoxyphenyl group. Key steps in the synthetic route may include:
Formation of the Purine Base: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Sugar Moiety: Glycosylation reactions are employed to attach the sugar moiety to the purine base.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the methoxyphenyl moiety.
科学研究应用
(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme-substrate interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antiviral and anticancer agents.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The sugar moiety may facilitate cellular uptake and distribution.
相似化合物的比较
(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol: can be compared with other nucleoside analogs and purine derivatives:
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
Ribavirin: An antiviral nucleoside analog with a different structure but similar biological activity.
Acyclovir: An antiviral agent with a similar purine base but different substituents.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H23N5O5 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c1-19(27)15(26)13(8-25)29-18(19)24-10-23-14-16(21-9-22-17(14)24)20-7-11-4-3-5-12(6-11)28-2/h3-6,9-10,13,15,18,25-27H,7-8H2,1-2H3,(H,20,21,22)/t13-,15?,18-,19+/m1/s1 |
InChI 键 |
KRVFDWFGKAONJR-ABICGRTLSA-N |
手性 SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)OC)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)OC)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


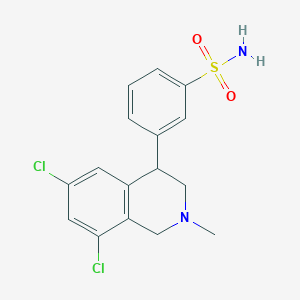
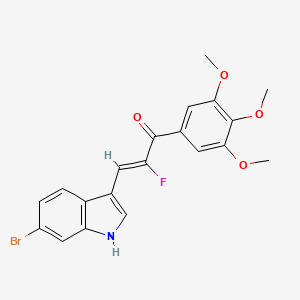
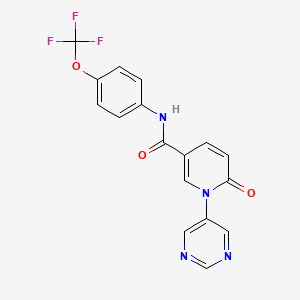
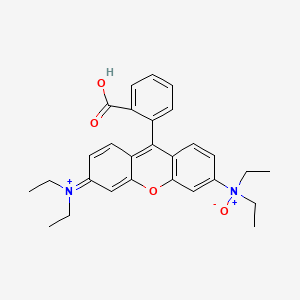

![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
![(2R,3S,4S,5R,6S)-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400745.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
